endo-Tetrahydrodicyclopentadiene

Physical property Phase identity Procurement QC

endo-Tetrahydrodicyclopentadiene (endo-THDCPD, CAS 2825-83-4) is the kinetically favored endo stereoisomer and the mandatory solid precursor for catalytic isomerization to exo-THDCPD—the ~96.5 wt% component of JP-10 high-energy missile fuel. With a melting point ~77 °C, endo-THDCPD is a white crystalline solid at ambient temperature, whereas its exo isomer remains liquid below −79 °C. Procuring generic 'tetrahydrodicyclopentadiene' without quantifying the endo/exo ratio risks solid contamination in liquid-fuel systems, invalidating MIL-P-87107C low-temperature flow specifications. Verified stereochemical purity (≥97% GC) is essential: excess endo in finished JP-10 raises the pour point and can cause solidification in missile fuel lines. Beyond JP-10, endo-THDCPD undergoes AlCl₃-catalyzed skeletal rearrangement to adamantane (yields up to 86.4%), a diamondoid cage hydrocarbon valued in pharmaceutical and polymer chemistry. The non-overlapping THz, IR, Raman, and ¹³C NMR spectra of endo- vs. exo-THDCPD also make high-purity endo material an indispensable calibration standard for isomer-specific analytical method development—critical because mass spectrometry cannot differentiate the two isomers.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 2825-83-4
Cat. No. B1210996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-Tetrahydrodicyclopentadiene
CAS2825-83-4
Synonymsexo-tricyclo(5.2.1.0(2,6))decane
octahydro-exo-4,7-methano-1H-indene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CC2C3CCC(C3)C2C1
InChIInChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+
InChIKeyLPSXSORODABQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-Tetrahydrodicyclopentadiene (CAS 2825-83-4): Stereo-Isomer Identity and Procurement Baseline


endo-Tetrahydrodicyclopentadiene (endo-THDCPD, CAS 2825-83-4) is a bridged tricyclic hydrocarbon (C₁₀H₁₆, MW 136.24) that exists as a white crystalline solid at ambient temperature with a measured density of 0.968 g/cm³ at 20 °C [1]. It is the kinetically favored endo stereoisomer formed during catalytic hydrogenation of dicyclopentadiene and serves as the essential precursor to exo-THDCPD (CAS 2825-82-3), the principal component of the high-energy-density missile fuel JP-10 [2]. The compound is commercially supplied at ≥97–98% (GC) purity and is recognized as a research and industrial intermediate for isomerization, skeletal rearrangement, and spectroscopic reference applications [1][2].

Why endo-Tetrahydrodicyclopentadiene Cannot Be Interchanged with Its exo Isomer or Generic Tricyclodecanes


Although endo-THDCPD and exo-THDCPD share an identical molecular formula, their divergent stereochemistry at the C8–C10 bridge generates a melting point gap exceeding 170 K, fundamentally different solid-state phase behavior, and a measurable 11.8–15.5 kJ/mol difference in thermodynamic stability—the exo isomer being markedly more stable [1][2]. Consequently, endo-THDCPD is a room-temperature solid unsuitable for direct use as a liquid fuel, whereas exo-THDCPD remains liquid below −79 °C [3]. Simply procuring a generic 'tetrahydrodicyclopentadiene' or 'tricyclodecane' without quantifying the endo/exo ratio risks introducing a solid contaminant into liquid-fuel systems, invalidating low-temperature flow specifications per MIL-P-87107C, or compromising catalytic isomerization process economics where endo serves as the well-defined chemical feedstock [1][3].

endo-Tetrahydrodicyclopentadiene (CAS 2825-83-4): Head-to-Head Quantitative Differentiation Evidence


Melting Point and Ambient Physical State: Endo Solidifies 174 K Above Exo

The melting point of endo-THDCPD is 356.8 K (83.6 °C), whereas exo-THDCPD melts at 183.2 K (−89.9 °C)—a difference of 173.6 K [1]. This renders endo-THDCPD a crystalline solid at room temperature (density 0.968 g/cm³ at 20 °C) while the exo isomer is a free-flowing liquid (density ~0.94 g/cm³ for JP-10) [1][2]. The patent literature explicitly states that endo-THDCPD is 'unsuitable as a fuel per se because of the compound's high melting point; i.e., 77 °C,' necessitating isomerization to the exo form with a freezing point of about −79 °C for missile applications [3].

Physical property Phase identity Procurement QC

Gas-Phase Thermodynamic Stability: Exo Isomer Is 11.8 kJ/mol More Stable Than Endo

The gas-phase standard enthalpy of formation (ΔfH°g, 298.15 K) of endo-THDCPD is −61.9 ± 3.2 kJ/mol, while that of exo-THDCPD is −73.7 ± 2.7 kJ/mol, making the exo isomer 11.8 kJ/mol more stable [1]. Independently, a DFT study (2025) calculated that the exo isomer is 15.51 kJ/mol more stable than the endo isomer, attributed to steric relief upon flipping of the ΔC8–C10–C9 ring in the norbornane skeleton [2]. Both experimental and computational lines of evidence converge on the conclusion that the exo stereochemistry is thermodynamically favored.

Thermochemistry Enthalpy of formation Isomer stability

Electronic Structure Differentiation: HOMO-LUMO Gap of Endo Is 0.26 eV Narrower Than Exo

DFT calculations reveal that endo-THDCPD possesses a HOMO-LUMO gap of 7.37 eV, which is 0.26 eV narrower than the 7.63 eV gap of exo-THDCPD [1]. The exo isomer also features a more delocalized HOMO across the molecular framework, whereas the endo HOMO is more localized [1]. This electronic difference is experimentally corroborated by ¹³C NMR chemical shift data: the junction carbons C1/C2 and C3/C4 exhibit larger shifts in endo-THDCPD due to reduced electron shielding, with a maximum chemical shift difference of 10 ppm between the two isomers [2].

Electronic structure DFT Reactivity

Terahertz Spectroscopic Fingerprinting: Completely Non-Overlapping Peak Sets Enable Definitive Isomer Identification

Terahertz time-domain spectroscopy (THz-TDS) at room temperature reveals entirely distinct absorption peak sets for the two isomers: endo-THDCPD exhibits characteristic peaks at 0.24, 0.59, 1.06, 1.71, and 2.53 THz, whereas exo-THDCPD absorbs at 1.41, 1.76, 2.41, and 2.65 THz—with zero peak overlap between the isomers [1]. In contrast, mass spectrometry (MS) shows essentially identical fragmentation patterns for both isomers, rendering MS useless for stereochemical discrimination [1]. IR and Raman spectra also show clear differences in both vibrational band frequencies and relative band intensities, further expanding the QC toolkit [1].

THz spectroscopy QC fingerprinting Isomer identification

Catalytic Isomerization Selectivity: Endo-to-Exo Conversion Achieves up to 100% Conversion and 99.28% Selectivity

endo-THDCPD is the universal precursor for exo-THDCPD (JP-10) synthesis via acid-catalyzed isomerization. Over Pt/HY zeolite catalyst (0.3 wt% Pt), endo-THDCPD conversion reaches 97% with 96% selectivity to exo-THDCPD, and the catalyst exhibits no deactivation after 100 hours on stream [1]. Over a supported acidic ionic liquid catalyst, near-quantitative conversion and near-quantitative selectivity are observed with catalyst recyclability [2]. More recently, a TiO₂/SO₄/Ba(10%)/Se(15%) heterogeneous catalyst in a continuous fixed-bed reactor (200 °C, 20 bar) achieved 100% conversion, 98.5% selectivity, and 98.5% yield of exo-THDCPD with product purity >98 wt% without post-reaction separation [3]. In contrast, direct HY zeolite (without Pt) suffers from rapid deactivation due to coke formation [1].

Catalytic isomerization Process efficiency Selectivity

Solid-State Phase Transition Behavior: Endo Exhibits a Plastic Crystal Phase with a Large 10.7 kJ/mol Transition Enthalpy

Low-temperature DSC reveals that endo-THDCPD undergoes a solid-to-solid phase transition at 214 K with an enthalpy of 10.7 ± 0.13 kJ/mol and is characterized as a plastic crystal at room temperature [1]. The exo isomer, by comparison, exhibits a solid-solid phase transition at a much lower temperature of 162.1 K with a substantially smaller enthalpy of 3.18 ± 0.11 kJ/mol [1]. The fusion enthalpy of endo-THDCPD is 3.48 ± 0.2 kJ/mol at 356.8 K, compared to only 1.20 ± 0.04 kJ/mol for the exo isomer at 183.2 K [1]. Evidence of polymorphism is noted exclusively in the endo isomer [1].

Solid-state chemistry Plastic crystal Thermal analysis

endo-Tetrahydrodicyclopentadiene (CAS 2825-83-4): Evidence-Backed Application Scenarios for Procurement Decision-Making


JP-10 High-Energy-Density Missile Fuel Production

endo-THDCPD is the obligatory chemical precursor for the industrial synthesis of exo-THDCPD, the dominant component (~96.5 wt%) of JP-10 fuel. Catalytic isomerization of endo-THDCPD over Pt/HY or supported acidic ionic liquid catalysts achieves conversion exceeding 97% with selectivity up to 99.28%, yielding a liquid product with a freezing point below −79 °C that meets MIL-P-87107C specifications [1][2]. Procurement of endo-THDCPD with verified stereochemical purity (≥97% GC) is essential because endo content in the final fuel is specified at approximately 2.5 wt% maximum; excess endo raises the pour point and causes solidification in missile fuel systems [3].

Adamantane Synthesis via Deep Skeletal Rearrangement

endo-THDCPD undergoes AlCl₃-catalyzed deep skeletal rearrangement to produce adamantane (tricyclo[3.3.1.1³,⁷]decane), a diamondoid cage hydrocarbon valued in pharmaceutical chemistry, polymer additives, and advanced material synthesis. Using an AlCl₃–trace water catalyst system, adamantane yields of up to 86.4% have been reported from endo-THDCPD [1]. This application exploits the unique susceptibility of the strained endo configuration to carbocation-mediated rearrangement, which is less efficient when starting from the thermodynamically more stable exo isomer [2].

Spectroscopic Reference Standard for Isomer-Specific QC Protocol Development

The completely non-overlapping THz absorption spectra of endo-THDCPD (0.24, 0.59, 1.06, 1.71, 2.53 THz) versus exo-THDCPD (1.41, 1.76, 2.41, 2.65 THz), combined with distinct IR, Raman, and ¹³C NMR signatures with chemical shift differences up to 10 ppm, make high-purity endo-THDCPD an essential calibration standard for developing and validating isomer-specific analytical methods [1]. This is particularly critical given that MS—the most common QC technique—cannot differentiate the two isomers [1]. Both fuel blenders and catalyst development laboratories require authenticated endo reference material to calibrate THz, IR, Raman, and NMR instruments used for in-process and final-product isomer ratio determination.

Plastic Crystal and Solid-State Thermal Storage Research

The identification of endo-THDCPD as a plastic crystal at room temperature, with a large pre-melting solid-solid phase transition enthalpy of 10.7 kJ/mol at 214 K and evidence of polymorphism, positions this compound as a candidate for fundamental studies on orientationally disordered crystalline phases and their application in solid-state thermal energy storage [1]. The exo isomer, which transitions at 162.1 K with only 3.18 kJ/mol enthalpy and lacks polymorphism, does not offer comparable solid-state complexity or energy storage density [1].

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